

Validated analytical methods for (5-Chloro-2-isopropoxybenzyl)amine quantification

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Compound of Interest

Compound Name: (5-Chloro-2-isopropoxybenzyl)amine

CAS No.: 1094273-44-5

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An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of (5-Chloro-2-isopropoxybenzyl)amine

As a Senior Application Scientist, the objective of this guide is to provide an in-depth, objective comparison of validated analytical methodologies for the quantification of **(5-Chloro-2-isopropoxybenzyl)amine**. This compound, a key intermediate in various synthetic pathways, requires precise and reliable quantification for process optimization, quality control, and regulatory compliance. This document moves beyond a simple listing of procedures to explain the underlying scientific rationale for method selection and validation, ensuring the data generated is robust and defensible.

The foundation of any reliable analytical method is rigorous validation. This process demonstrates that a procedure is fit for its intended purpose.^{[1][2][3]} All methodologies discussed herein are presented within the framework of the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical procedure validation.^{[1][4][5][6]}

The Analytical Challenge: (5-Chloro-2-isopropoxybenzyl)amine

(5-Chloro-2-isopropoxybenzyl)amine is a substituted benzylamine. Its chemical structure presents specific analytical considerations: a primary amine group which can be reactive and cause peak tailing in chromatography, a chromophore (the substituted benzene ring) suitable for UV detection, and sufficient volatility for potential Gas Chromatography (GC) analysis. The choice of analytical technique will depend on the required sensitivity, the sample matrix, and the intended application, such as bulk substance assay, impurity profiling, or analysis in a complex biological matrix.

Comparative Overview of Core Methodologies

We will evaluate three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers distinct advantages and is suited for different analytical scenarios.

Parameter	HPLC-UV	GC-MS	LC-MS/MS
Principle	Chromatographic separation followed by UV absorbance detection.	Separation of volatile compounds followed by mass-based detection.	Chromatographic separation coupled with highly selective mass filtering.
Primary Application	Routine quality control, purity assessment, and assay of the main component.	Analysis of volatile impurities; suitable for thermally stable compounds.	Trace-level quantification, impurity profiling, bioanalysis. [7]
Selectivity	Moderate; relies on chromatographic resolution.	High; mass spectrometer identifies compounds by mass-to-charge ratio.	Very High; uses precursor-product ion transitions for definitive identification.[8]
Sensitivity	µg/mL to high ng/mL range.	Low ng/mL to pg/mL range.[9]	pg/mL to fg/mL range.
Throughput	High; suitable for large numbers of samples. [9]	Moderate; run times can be longer.	High; modern systems offer very fast analysis times.[10]
Robustness	Generally very robust and reliable for routine use.[9]	Can be affected by non-volatile matrix components and analyte activity.[11]	Highly robust but requires specialized expertise for maintenance.

Experimental Protocols & Method Validation

The following sections provide detailed, step-by-step protocols for each methodology. These protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.[7] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

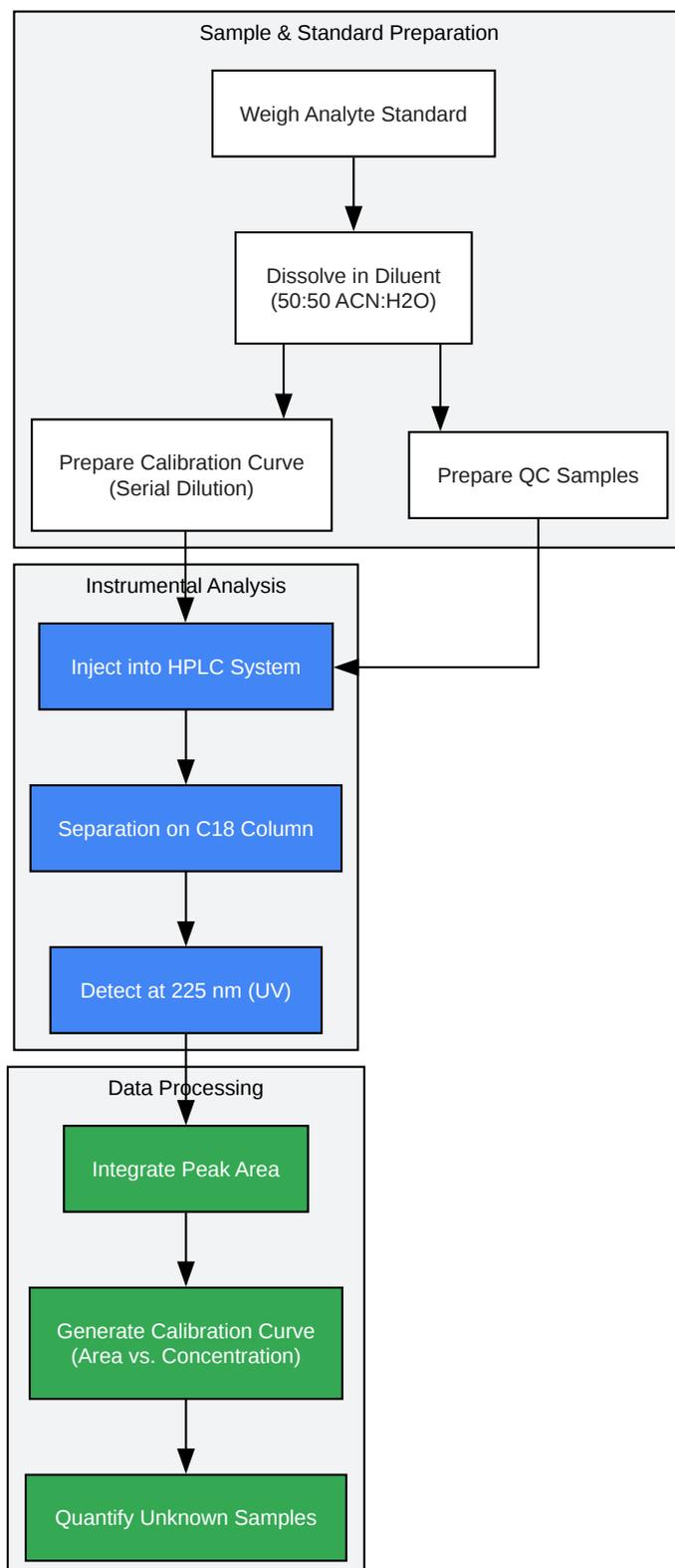
Rationale: This is the workhorse method for quality control labs. It is ideal for assay and purity determinations of the active pharmaceutical ingredient (API) or bulk chemical where concentration levels are relatively high. The use of a standard C18 column provides good retention for this moderately polar compound, and the UV detector offers a simple, robust means of quantification based on the aromatic ring's chromophore.

Experimental Protocol:

- Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: Acetonitrile.
- Chromatographic Conditions:
 - Gradient: 30% B to 80% B over 10 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 225 nm.
- Sample Preparation:
 - Prepare a 1.0 mg/mL stock solution of **(5-Chloro-2-isopropoxybenzyl)amine** in a 50:50 mixture of Acetonitrile and Water (diluent).

- Create working standards by serial dilution of the stock solution to cover the concentration range of 1 µg/mL to 100 µg/mL.

Workflow Diagram: HPLC-UV Analysis



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Caption: Workflow for HPLC-UV quantification of **(5-Chloro-2-isopropoxybenzyl)amine**.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

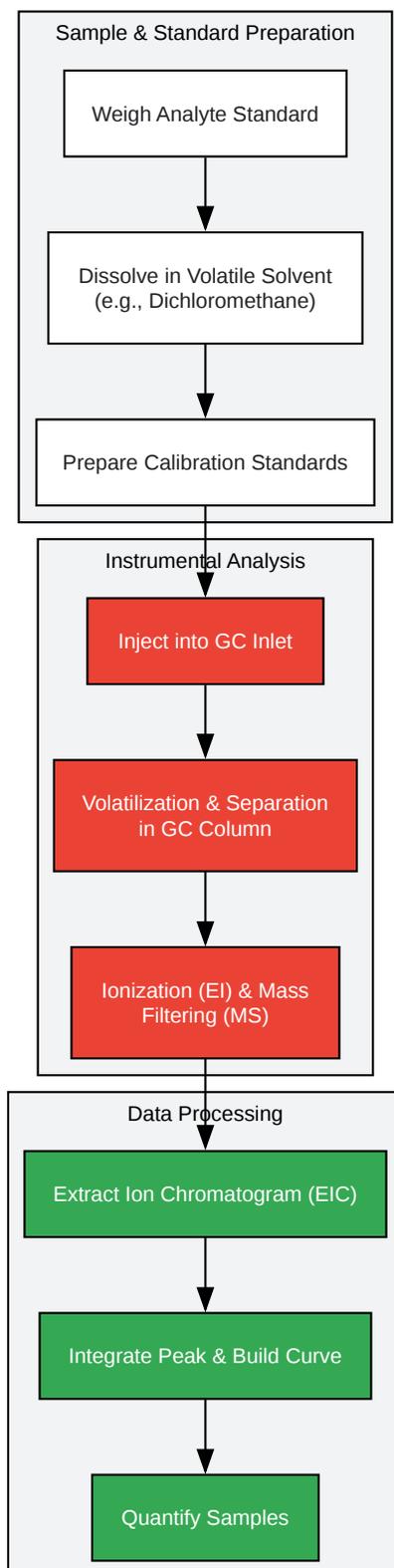
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given the benzylamine structure, the analyte is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, making this method suitable for identifying and quantifying trace-level impurities that are also volatile. Derivatization is often considered for amines to improve peak shape and thermal stability, though it may not be necessary for this specific compound.[12]

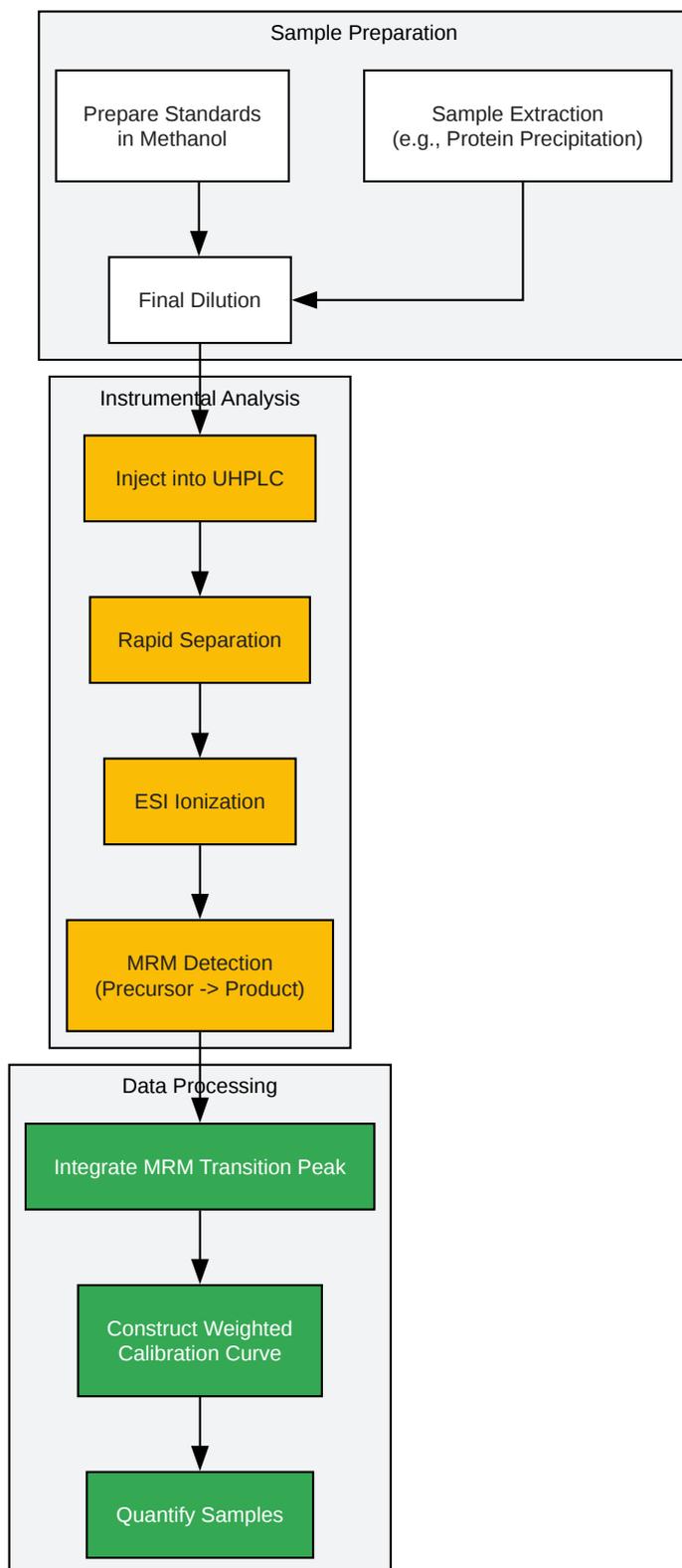
Experimental Protocol:

- Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a single quadrupole mass spectrometer.
- Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- GC Conditions:
 - Inlet Temperature: 250 °C.
 - Injection Mode: Splitless (1 μ L injection).
 - Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, hold for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z for molecular ion and key fragments).

- Sample Preparation:
 - Prepare a 1.0 mg/mL stock solution in Dichloromethane.
 - Create working standards by serial dilution to cover the range of 0.05 µg/mL to 10 µg/mL.

Workflow Diagram: GC-MS Analysis





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